molecular formula C13H13NO2 B13894675 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one CAS No. 214626-85-4

1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one

Cat. No.: B13894675
CAS No.: 214626-85-4
M. Wt: 215.25 g/mol
InChI Key: CLPLVBNNTSXDPM-UHFFFAOYSA-N
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Description

1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one is an organic compound belonging to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one typically involves the condensation of benzoyl chloride with 2-methyl-2,3-dihydropyridin-4(1H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzoyl-2-methylpyridin-4(1H)-one
  • 2-Benzoyl-3-methyl-2,3-dihydropyridin-4(1H)-one

Uniqueness

1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its benzoyl and methyl groups could influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-benzoyl-2-methyl-2,3-dihydropyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-9-12(15)7-8-14(10)13(16)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPLVBNNTSXDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572546
Record name 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214626-85-4
Record name 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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